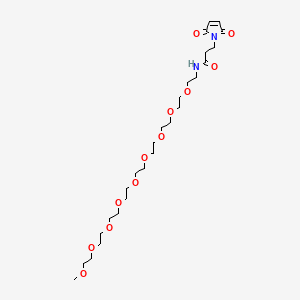
m-PEG9-Mal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy polyethylene glycol maleimide (m-PEG9-Mal) is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of molecules that can selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells . The maleimide functional group in this compound allows it to react with thiol groups, making it highly reactive and versatile for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methoxy polyethylene glycol maleimide typically involves the reaction of methoxy polyethylene glycol with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of methoxy polyethylene glycol maleimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methoxy polyethylene glycol maleimide primarily undergoes substitution reactions due to the presence of the maleimide group. It reacts with thiol groups in a Michael addition reaction, forming stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine or glutathione.
Conditions: The reaction typically occurs under mild conditions, with a pH range of 5-6.5 and at room temperature.
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for various applications, including drug delivery and protein modification .
Aplicaciones Científicas De Investigación
Methoxy polyethylene glycol maleimide has a wide range of applications in scientific research:
Mecanismo De Acción
Methoxy polyethylene glycol maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. In the context of PROTACs, it acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Methoxy polyethylene glycol maleimide is unique due to its specific functional group and its ability to form stable thioether bonds. Similar compounds include:
Methoxy polyethylene glycol succinimidyl carbonate: Reacts with amine groups instead of thiol groups.
Methoxy polyethylene glycol aldehyde: Reacts with amine groups to form imine bonds.
Methoxy polyethylene glycol azide: Used in click chemistry reactions with alkynes.
Methoxy polyethylene glycol maleimide stands out for its high reactivity towards thiol groups, making it particularly useful in applications requiring stable thioether linkages .
Propiedades
Fórmula molecular |
C26H46N2O12 |
|---|---|
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H46N2O12/c1-32-8-9-34-12-13-36-16-17-38-20-21-40-23-22-39-19-18-37-15-14-35-11-10-33-7-5-27-24(29)4-6-28-25(30)2-3-26(28)31/h2-3H,4-23H2,1H3,(H,27,29) |
Clave InChI |
GMMOXURYXYPBKB-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


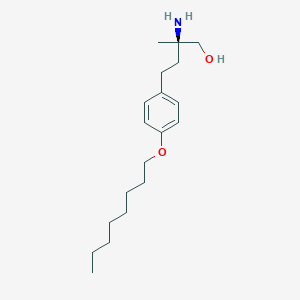
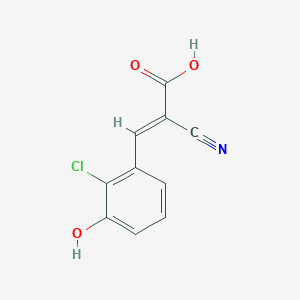


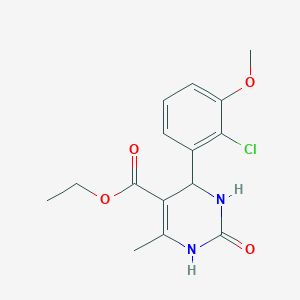
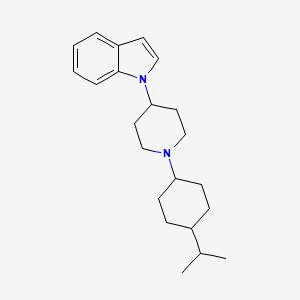
![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)
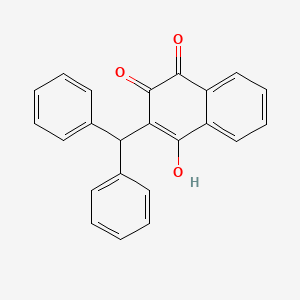
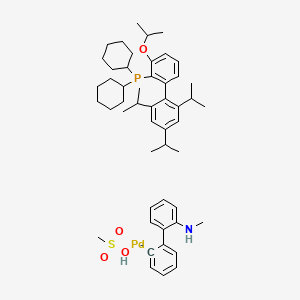
![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11937616.png)
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)
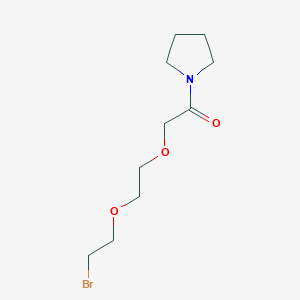
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)
